Cas no 835618-49-0 (2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-methyl-7,8,9-trinitro-)

835618-49-0 structure
Product name:2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-methyl-7,8,9-trinitro-
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-methyl-7,8,9-trinitro- Chemical and Physical Properties
Names and Identifiers
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- 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-methyl-7,8,9-trinitro-
- 2-methyl-6,7,8-trinitro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
- DTXSID70834495
- 4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 835618-49-0
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- Inchi: InChI=1S/C10H9N5O7/c1-4-2-7(16)12-8-5(11-4)3-6(13(17)18)9(14(19)20)10(8)15(21)22/h3-4,11H,2H2,1H3,(H,12,16)
- InChI Key: GEDRINGIGBPDPX-UHFFFAOYSA-N
- SMILES: CC1CC(=O)NC2=C(C(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 311.05019764g/mol
- Monoisotopic Mass: 311.05019764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 179Ų
- XLogP3: 0.7
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-methyl-7,8,9-trinitro- Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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3. Back matter
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
835618-49-0 (2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-methyl-7,8,9-trinitro-) Related Products
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